

IUPAC name for (4-Aminobenzoyl)-L-glutamic acid

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Compound of Interest

Compound Name: (4-Aminobenzoyl)-L-glutamic acid

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An In-depth Technical Guide to (2S)-2-[(4-Aminobenzoyl)amino]pentanedioic Acid

This technical guide provides a comprehensive overview of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide details its chemical properties, synthesis, and biological relevance, with a focus on its role in folate metabolism and as a scaffold for drug design.

Chemical Identity and Properties

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, also known as N-(**4-Aminobenzoyl**)-L-**glutamic acid**, is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.^[1] Its systematic IUPAC name is (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid	[1]
Synonyms	N-(4-Aminobenzoyl)-L-glutamic acid, p-Aminobenzoyl-L-glutamic acid, PABGA	[2]
CAS Number	4271-30-1	[2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₅	[1][2]
Molecular Weight	266.25 g/mol	[1][2]
Appearance	Off-white to beige powder	[3]
Melting Point	173-174 °C (decomposes)	[4]
Solubility	Soluble in DMSO and dimethyl formamide (~1 mg/mL), and in PBS (pH 7.2) (~1 mg/mL).[5]	[5]

Synthesis and Purification

The synthesis of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a critical process for its application in research and pharmaceutical development. Several methods have been reported, with a common strategy involving the reaction of a p-nitrobenzoyl derivative with L-glutamic acid, followed by the reduction of the nitro group.

Experimental Protocol: A General Two-Step Synthesis

This protocol outlines a common laboratory-scale synthesis of N-(4-Aminobenzoyl)-L-glutamic acid.

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

- Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.[6]

- Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) to the cooled solution of L-glutamic acid, while maintaining the pH between 8 and 9 with sodium hydroxide solution.[\[6\]](#)
- Continue the reaction at room temperature for 1-3 hours.[\[6\]](#)
- After the reaction is complete, separate the aqueous layer and acidify it with hydrochloric acid to a pH of 1 to precipitate the product.[\[6\]](#)
- Filter the precipitate, wash with water, and dry to obtain N-(4-nitrobenzoyl)-L-glutamic acid.[\[6\]](#)

Step 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid

- Dissolve N-(4-nitrobenzoyl)-L-glutamic acid in methanol.[\[7\]](#)
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).[\[7\]](#)
- Slowly add ammonium formate to the mixture.[\[7\]](#)
- Stir the reaction mixture at room temperature for approximately 30 minutes.[\[7\]](#)
- Monitor the reaction for completion (e.g., by TLC).
- Upon completion, filter the mixture to remove the Pd/C catalyst.[\[7\]](#)
- Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the final product.[\[7\]](#)
- Filter the crystals, wash with a small amount of cold methanol, and dry to yield (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.[\[7\]](#)

Table 2: Representative Yields and Purity from Synthesis

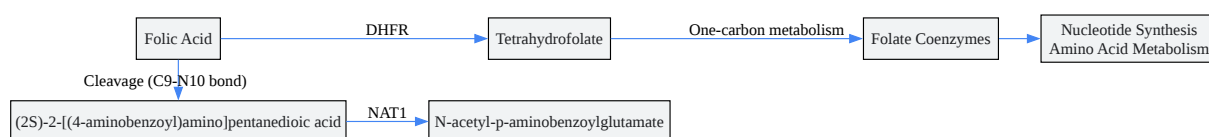
Synthesis Step	Starting Materials	Key Reagents	Yield	Purity (by HPLC)	Reference
Acylation	L-glutamic acid, p-nitrobenzoyl chloride	Sodium hydroxide	97-99%	98.0-98.4%	[6]
Reduction	N-(4-nitrobenzoyl)-L-glutamic acid	10% Pd/C, Ammonium formate	~96%	>99%	[7]

Biological Significance and Applications

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key molecule in several biological contexts, most notably in the metabolism of folate and as a structural motif in drug design.

Role in Folate Metabolism

Folate (Vitamin B9) is an essential nutrient that, in its active tetrahydrofolate form, acts as a coenzyme in one-carbon transfer reactions necessary for the synthesis of nucleotides and the metabolism of amino acids. (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a known catabolite of folic acid.[8] Its formation occurs through the cleavage of the C9-N10 bond of folate. The levels of this compound can serve as a marker for folate degradation and turnover. [8] In humans, the resulting p-aminobenzoylglutamate can be further metabolized via acetylation by the enzyme arylamine N-acetyltransferase 1 (NAT1).[9]



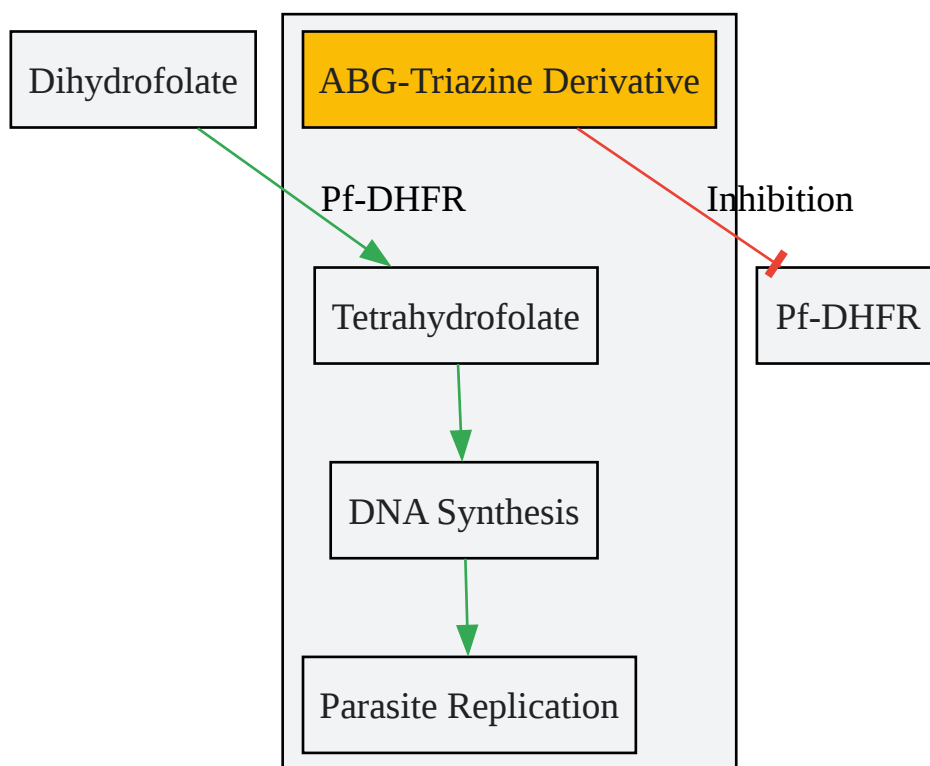
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Folate Catabolism Pathway

Application in Drug Development

The structural backbone of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key component of several important drugs, including the anticancer agent methotrexate and the antibacterial sulfonamides. Its derivatives are also being actively investigated for new therapeutic applications, particularly as antimalarial agents.

The enzyme dihydrofolate reductase (DHFR) is crucial for the folate pathway in the malaria parasite, *Plasmodium falciparum* (Pf-DHFR). Inhibiting this enzyme disrupts DNA synthesis and leads to parasite death. Derivatives of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid conjugated with other chemical moieties, such as 1,3,5-triazine, have been designed and synthesized as potent inhibitors of Pf-DHFR.[10][11] These compounds have shown significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of *P. falciparum*. [10][11]



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Mechanism of Pf-DHFR Inhibition

Table 3: In Vitro Antimalarial Activity of N-(4-aminobenzoyl)-L-glutamic Acid Derivatives

Compound	Target	Chloroquine-Sensitive Strain (3D7) IC ₅₀ (μM)	Chloroquine-Resistant Strain (Dd2) IC ₅₀ (μM)	Reference
4d16	Pf-DHFR	13.25	Not Reported	[10]
4d38	Pf-DHFR	Not Reported	14.72	[10]
Df3	Pf-DHFR	Not Reported	9.54 μg/mL	[12]

Analytical Methodologies

Accurate quantification and characterization of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid are essential for quality control in its synthesis and for its use in biological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for assessing purity.[7] Additionally, thin-layer chromatography (TLC) coupled with densitometry has been used for its determination in pharmaceutical preparations of folic acid.[13] For analytical purposes, derivatization with reagents like dabsyl chloride can be employed to enhance detection in HPLC.[14]

Experimental Workflow: HPLC Analysis



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HPLC Analysis Workflow

Conclusion

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a multifaceted molecule with significant relevance in both fundamental biochemistry and applied pharmaceutical sciences. Its role as a catabolite provides insights into folate metabolism, while its chemical structure serves as a valuable platform for the development of novel therapeutics. The detailed methodologies for its

synthesis and analysis provided in this guide are intended to support further research and development efforts in these areas.

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